molecular formula C9H17N3O3 B3025674 Dopastin CAS No. 37134-80-8

Dopastin

Cat. No. B3025674
CAS RN: 37134-80-8
M. Wt: 215.25 g/mol
InChI Key: XMPRFBUTGLVJQS-AJUNOXAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dopastin is a bacterial metabolite that has been found in Pseudomonas . It is an inhibitor of dopamine β-hydroxylase . In vivo, dopastin (20 mg/kg) reduces mean systolic blood pressure in spontaneously hypertensive rats .


Molecular Structure Analysis

The molecular formula of Dopastin is C9H17N3O3 . The formal name is (2E)-N-[(2S)-2-(hydroxynitrosoamino)-3-methylbutyl]-2-butenamide . The SMILES notation is O=C(NCC@@HO)C©C)/C=C/C .


Physical And Chemical Properties Analysis

Dopastin has a molecular weight of 215.3 . The density is 1.2±0.1 g/cm³ . The molar refractivity is 56.1±0.5 cm³ . The polar surface area is 82 Ų . The molar volume is 187.0±7.0 cm³ .

Scientific Research Applications

Neuroendocrine Tumor Treatment

Dopastin, a chimeric compound combining somatostatin and dopamine agonist features, shows promise in treating neuroendocrine tumors. It exerts its therapeutic effects through binding to somatostatin and dopamine receptors. Research suggests that dopastin could enhance symptom control by targeting multiple receptors (somatostatin and dopamine receptors). This dual-action approach could lead to improved efficacy in controlling symptoms and tumor proliferation in neuroendocrine tumors (Toumpanakis & Caplin, 2013).

Antiproliferative and Cytotoxic Effects in Pituitary Tumors

Dopastin has shown effectiveness in inhibiting cell proliferation and inducing apoptosis in pituitary tumors. Studies reveal that it can inhibit growth and induce cell death in non-functioning pituitary tumor cells. This effect is mediated by the activation of specific signaling pathways, such as ERK1/2 and p38, which play a role in cell growth and death. This finding suggests the potential of dopastin in the treatment of pituitary tumors by curbing cell proliferation and promoting apoptosis (Peverelli et al., 2010).

Suppression of Growth Hormone Secretion

In cases of acromegaly, where there is excessive secretion of growth hormone, dopastin demonstrates efficacy in suppressing this secretion. This effect is beneficial in managing symptoms associated with acromegaly, a condition often resulting from GH-secreting pituitary adenomas. The unique mechanism of dopastin, involving the simultaneous targeting of somatostatin and dopamine receptors, makes it a promising candidate for treating this condition (Cuny et al., 2021).

Safety And Hazards

Dopastin is not for human or veterinary use . The specific safety and hazard information is not available in the search results.

properties

IUPAC Name

(Z)-[(2S)-1-[[(E)-but-2-enoyl]amino]-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-4-5-9(13)10-6-8(7(2)3)12(15)11-14/h4-5,7-8,14H,6H2,1-3H3,(H,10,13)/b5-4+,12-11-/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPRFBUTGLVJQS-AJUNOXAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCC(C(C)C)[N+](=NO)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC[C@H](C(C)C)/[N+](=N/O)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135441077

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
H Iinuma, N Yagisawa, S Shibahara… - Agricultural and …, 1974 - academic.oup.com
… Racemic dopastin was also synthesized from isobutyraldehyde in 7 steps. … of dopastin. As described in a previous paper,al dopastin has the formula C9 H17 NaOa and the following …
Number of citations: 14 academic.oup.com
H Iinuma, T TAKEUCHI, S KONDO… - The Journal of …, 1972 - jstage.jst.go.jp
… Dopastin in the butyl acetate wastransferred into water (3.0 … band at 1720cm"1 which was absent in dopastin and by a positive 2,4-… 2) of two protons adjacent to imino group in dopastin …
Number of citations: 24 www.jstage.jst.go.jp
H Iinuma, M Matsuzaki, T Nagatsu… - Agricultural and …, 1974 - academic.oup.com
… Kinetic studies of dopastin were made to determine the type of inhibition with a substrate… dopastin was found to be of the uncompetitive type. The results of testing the relation of dopastin …
Number of citations: 8 academic.oup.com
H Iinuma, S Kondo, T Takeuchi… - Agricultural and …, 1974 - academic.oup.com
… The residue was dissolved in 10%aqueous methanol and dopastin in the solution was … with water, dopastin was eluted with 0.1 N HCI from the column. For determination of dopastin we …
Number of citations: 4 academic.oup.com
M Shiino, Y Watanabe, K Umezawa - Bioorganic & medicinal chemistry, 2001 - Elsevier
… are known to inhibit various types of enzymes; eg, dopastin (1) is an inhibitor of dopamine-β… dopastin (1) also inhibited mushroom tyrosinase effectively. The inhibitory activity of dopastin …
Number of citations: 182 www.sciencedirect.com
H Iimura, T Takeuchi, S Kondo… - The Journal of …, 1972 - pubmed.ncbi.nlm.nih.gov
Dopastin, an inhibitor of dopamine -hydroxylase Dopastin, an inhibitor of dopamine -hydroxylase …
Number of citations: 9 pubmed.ncbi.nlm.nih.gov
M Ohno, H Iinuma, N Yagisawa, S Shibahara… - Journal of the …, 1973 - pubs.rsc.org
… Szcmvnary Dopastin has been synthesised from L-valinol by an 8-step procedure, in which the key stage involves oxaziran formation followed by hydrolysis with Dowex 50W, with …
Number of citations: 3 pubs.rsc.org
H Umezawa - Pure and Applied Chemistry Eighth, 1973 - degruyter.com
… Hydrolysis of dopastin in 50 per cent acetic acid at room temperature for 20 hours gave … of dopastin on platinum oxide gave dihydrodopastin. Dihydrodopastin and dopastin are equally …
Number of citations: 33 www.degruyter.com
T NAGATSU, T KATO, H KUZUYA, H UMEZAWA… - Frontiers in …, 1973 - Elsevier
Publisher Summary This chapter discusses studies on new inhibitors of microbial origin for dopamine-β-hydroxylase. Serum or plasma has dopamine-β-hydroxylase which is released …
Number of citations: 5 www.sciencedirect.com
R OH - The event was financially supported by the RUDN …, 2018 - spsl.nsc.ru
Compounds containing N-nitrosohydroxylamine fragments are nowadays of a wide interest. They occur in natural antibiotics, such as alanosine and dopastin, and also were recently …
Number of citations: 2 www.spsl.nsc.ru

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